4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2176201-90-2
VCID: VC6608356
InChI: InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20)
SMILES: C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=CC=C3
Molecular Formula: C16H23N3O
Molecular Weight: 273.38

4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide

CAS No.: 2176201-90-2

Cat. No.: VC6608356

Molecular Formula: C16H23N3O

Molecular Weight: 273.38

* For research use only. Not for human or veterinary use.

4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide - 2176201-90-2

Specification

CAS No. 2176201-90-2
Molecular Formula C16H23N3O
Molecular Weight 273.38
IUPAC Name 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide
Standard InChI InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20)
Standard InChI Key DBAUTHDMBHKKOS-UHFFFAOYSA-N
SMILES C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide, reflects its core structure:

  • A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4).

  • A cyclobutyl group attached to the diazepane’s nitrogen at position 4.

  • A phenylcarboxamide substituent linked to the diazepane’s nitrogen at position 1.

The SMILES notation (C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=CC=C3) and InChIKey (DBAUTHDMBHKKOS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₃N₃OPubChem
Molecular Weight273.37 g/molPubChem
XLogP3-AA4.2PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds6PubChem

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The compound’s XLogP3-AA value of 4.2 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Its Topological Polar Surface Area (TPSA) of 35.6 Ų aligns with guidelines for central nervous system (CNS) penetration, though the phenyl group may limit blood-brain barrier transit .

Drug-Likeness

  • Lipinski’s Rule of Five: Molecular weight (273.37), hydrogen bond donors (1), and acceptors (2) comply with criteria for oral bioavailability.

  • PAINS Alerts: No structural motifs associated with promiscuous activity (e.g., Michael acceptors) are present.

Biological Activity and Mechanistic Insights

Anticipated Pharmacological Applications

  • Antimicrobial Agents: Diazepane derivatives exhibit activity against Mycobacterium tuberculosis .

  • CNS Modulators: Structural analogs of diazepines (e.g., benzodiazepines) are used in anxiety and seizure disorders.

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Diazepane/Piperazine Derivatives

CompoundStructural FeatureIMPDH IC₅₀ (µM)Whole-Cell ActivitySource
4-Cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamideCyclobutyl-diazepanePending dataPending data
Piperazine analog (Cmpd 1)Rigid piperazine0.5Yes
Ethylenediamine analog (Cmpd 2)Flexible spacer>100No

Future Directions and Challenges

Research Gaps

  • Target Identification: Proteomic studies are needed to map the compound’s interaction partners.

  • In Vivo Profiling: Pharmacokinetic and toxicity studies in animal models.

Synthetic Optimization

  • Stereochemical Control: Introducing chiral centers to improve selectivity.

  • Prodrug Strategies: Enhancing solubility through phosphate or ester prodrugs.

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